disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate
Description
Structural Elucidation and Molecular Characterization
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic name of this compound, 4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate , follows IUPAC rules for polyfunctionalized naphthalene derivatives. Key components of the nomenclature include:
- Parent structure : Naphthalene (a bicyclic aromatic hydrocarbon).
- Substituents :
- Amino (-NH₂) : At position 4.
- Hydroxy (-OH) : At position 5.
- Diazenyl (-N=N-) groups :
- One bonded to a 4-nitrophenyl group at position 3.
- Another bonded to a phenyl group at position 6.
- Sulfonate (-SO₃⁻) groups : At positions 2 and 7, forming the disodium salt.
The numbering begins at the sulfonate group on position 2, proceeds clockwise around the naphthalene ring, and accounts for the substituents' relative positions (Figure 1). The disodium salt designation arises from the deprotonation of both sulfonic acid groups, which is critical for solubility and dye stability.
Table 1 : Key identifiers of the compound
| Property | Value |
|---|---|
| Molecular formula | C₂₂H₁₄N₆O₁₁S₂·2Na |
| Molecular weight | 652.6 g/mol (acid form); 570.5 g/mol (disodium salt) |
| SMILES | C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C(=C(C3=C2N)O)N=NC4=CC=C(C=C4)N+[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Molecular Geometry and Conformational Analysis
The compound’s geometry is dominated by the planar naphthalene core, which facilitates π-π stacking interactions in solid-state or aggregated forms. Key structural features include:
- Azo linkages (-N=N-) : Both diazenyl groups adopt a trans configuration to minimize steric hindrance between the 4-nitrophenyl and phenyl substituents. This conformation maximizes conjugation across the naphthalene system, extending the π-electron network.
- Sulfonate groups : Positioned at C2 and C7, these groups introduce electrostatic repulsion in aqueous solutions, enhancing solubility and preventing aggregation.
- Electron-withdrawing and donating groups : The nitro (-NO₂) group at the para position of the phenyl ring withdraws electrons, while the amino (-NH₂) and hydroxy (-OH) groups donate electrons, creating intramolecular charge-transfer complexes.
Computational models predict a slight twist (5–10°) between the naphthalene plane and the 4-nitrophenyl group due to steric clashes between the nitro group and adjacent sulfonate. However, experimental validation of this distortion requires crystallographic data.
Spectroscopic Characterization Techniques
Ultraviolet-Visible Spectroscopy
The compound exhibits strong absorption in the visible spectrum due to its conjugated bis(azo) chromophore. The primary absorption band at 618 nm (λₘₐₓ) arises from π→π* transitions within the extended conjugated system. A weaker band near 320 nm corresponds to n→π* transitions in the nitro and amino groups. Solvatochromic shifts are observed in polar solvents, where increased polarity stabilizes the excited state, red-shifting λₘₐₓ by 10–15 nm.
Fourier Transform Infrared Spectroscopy
Key FT-IR vibrational modes include:
- Sulfonate groups : Asymmetric S-O stretching at 1180–1220 cm⁻¹ and symmetric S-O stretching at 1040–1080 cm⁻¹ .
- Azo groups : N=N stretching at 1440–1480 cm⁻¹ .
- Nitro groups : Asymmetric NO₂ stretching at 1520 cm⁻¹ and symmetric stretching at 1340 cm⁻¹ .
- Amino and hydroxy groups : N-H bending (amine) at 1600 cm⁻¹ and O-H stretching (phenolic) at 3300 cm⁻¹ .
Nuclear Magnetic Resonance Spectroscopy
¹H NMR (D₂O, 400 MHz) reveals:
- Aromatic protons : Multiplet signals at δ 7.2–8.5 ppm for the naphthalene, phenyl, and 4-nitrophenyl rings.
- Amino protons : A broad singlet at δ 5.1 ppm (exchangeable with D₂O).
¹³C NMR confirms the presence of electron-withdrawing groups, with the nitro-substituted carbon resonating at δ 148 ppm and sulfonate-bearing carbons at δ 125–130 ppm .
X-ray Crystallographic Studies and Unit Cell Parameters
To date, no single-crystal X-ray diffraction data for this compound have been reported. However, analogous azo dyes with naphthalenedisulfonate backbones crystallize in monoclinic systems with space group P2₁/c. Predicted unit cell parameters (based on similar structures) include:
The absence of crystallographic data limits insights into precise bond lengths and angles. Future studies should prioritize growing single crystals suitable for diffraction analysis to resolve the stereoelectronic effects of substituents on molecular packing.
Properties
Molecular Formula |
C22H14N6Na2O9S2 |
|---|---|
Molecular Weight |
616.5 g/mol |
IUPAC Name |
disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C22H16N6O9S2.2Na/c23-19-18-12(11-17(39(35,36)37)21(22(18)29)27-24-13-4-2-1-3-5-13)10-16(38(32,33)34)20(19)26-25-14-6-8-15(9-7-14)28(30)31;;/h1-11,29H,23H2,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 |
InChI Key |
AOMZHDJXSYHPKS-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)[N+](=O)[O-])N)O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Diazotization of 4-Nitroaniline
The first step involves diazotization of 4-nitroaniline under acidic conditions:
- Reagents : 4-Nitroaniline (72 g), hydrochloric acid (30%, 220 mL), sodium nitrite (36 g).
- Conditions : Temperature maintained at 0–5°C using an ice bath. Sodium nitrite solution is added incrementally to ensure complete conversion to the diazonium salt.
- Key reaction :
$$
\text{4-Nitroaniline} + \text{NaNO}2 + \text{HCl} \rightarrow \text{4-Nitrobenzenediazonium chloride} + \text{NaCl} + 2\text{H}2\text{O}
$$
First Coupling with H Acid
The diazonium salt is coupled with H acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid):
Diazotization of Aniline
Aniline is diazotized similarly:
Second Coupling with Monoazo Intermediate
The aniline diazonium salt is coupled with the monoazo compound under alkaline conditions:
- Reagents : Sodium hydroxide (120 g), sodium carbonate (110 g).
- Conditions : pH 8.5, temperature 5°C. The reaction forms the bisazo structure.
- Isolation : Salting out with NaCl (12% w/v), filtration, and drying yield the crude product (80% purity).
Continuous Flow Reactor Method
Modern industrial processes employ continuous flow reactors to enhance efficiency:
Purification and Stabilization
Crystallization
Stabilization Additives
- Additives : Sodium alginate (0.5% w/w) or carboxymethyl cellulose (0.3% w/w) prevent aggregation during storage.
Analytical Characterization
Industrial Scaling Considerations
Cost Optimization
Environmental Impact
- Wastewater treatment : Electrocoagulation using Fe electrodes removes 96% residual dye (energy cost: 28.84 kWh/kg).
Challenges and Innovations
Isomer Control
The 2,7-disulfonate isomer is favored over 2,6 by:
Chemical Reactions Analysis
Types of Reactions
Disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo groups leads to the formation of corresponding amines.
Substitution: The sulfonate groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are frequently used.
Substitution: Reagents such as alkyl halides and sulfonyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Reduction: Corresponding amines.
Substitution: Alkylated or sulfonated derivatives.
Scientific Research Applications
Disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate has several applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used as a dye in textiles, leather, and paper industries
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial for its function as a dye and pH indicator. The molecular targets include various enzymes and proteins that interact with the azo groups, leading to changes in color and other properties .
Comparison with Similar Compounds
Research Findings and Data
Table 2: Degradation Efficiency of Azo Dyes by Fungal Bioremediation
| Dye | Degradation Efficiency (%) | Primary Degradation Products |
|---|---|---|
| Acid Black 1 | 85–90% | G1 intermediate, nitrophenols |
| Nigrosin (CAS 1064-48-8 analog) | 70–75% | Sulfanilic acid, phenylenediamine |
| Direct Green B | <50% | Benzidine derivatives |
Table 3: Regulatory Classifications (EU)
| Compound | Hazard Codes | Risk Phrases |
|---|---|---|
| Acid Black 1 | H318, H412 | R41, R52/53 |
| Acid Green 25 | None listed | Not regulated |
| CAS 152521-11-4 | Not evaluated | No data |
Biological Activity
Disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate, commonly referred to as Acid Black 1 or Direct Green 6, is a complex azo dye with significant biological activity and applications in various fields, including textiles, biology, and medicine. This article explores its biological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C22H14N6Na2O9S2 |
| Molecular Weight | 616.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | AOMZHDJXSYHPKS-UHFFFAOYSA-L |
The biological activity of this compound is primarily attributed to its azo groups, which can undergo reversible redox reactions. These reactions are crucial for its function as a dye and pH indicator. The azo groups interact with various enzymes and proteins, leading to changes in color and other properties. The compound's sulfonate functionalities enhance its solubility in water and facilitate its interaction with biological systems .
Applications in Biology
- Staining Techniques : The compound is widely used in histology and microbiology for staining cells and tissues due to its vibrant color properties.
- Drug Delivery Systems : Research has indicated potential applications in drug delivery, where the compound's ability to undergo redox reactions can be leveraged for controlled release mechanisms.
- Bioremediation : Studies have shown that microorganisms such as Streptomyces can degrade azo dyes, including this compound, through enzymatic processes that cleave the azo bonds. This degradation is crucial for mitigating environmental pollution from textile effluents .
Case Study 1: Enzymatic Degradation by Streptomyces
A systematic review highlighted the efficacy of Streptomyces species in degrading azo dyes through the production of ligninolytic enzymes. These enzymes facilitate the breakdown of complex azo structures into less harmful compounds, demonstrating the potential for bioremediation applications .
Case Study 2: Toxicity Assessment
Research conducted on the toxicity of this compound revealed that while it is effective as a dye, it poses risks due to its potential carcinogenic effects when released into the environment. Various studies have assessed its impact on aquatic life and human health, emphasizing the need for careful management during industrial use .
Q & A
Q. Key Parameters :
| Step | Temperature (°C) | pH | Solvent |
|---|---|---|---|
| Diazotization | 0–5 | 1–2 (HCl) | Aqueous |
| Coupling | 10–20 | 8–10 | Aqueous/ethanol |
Advanced Note : Optimize stoichiometry (amine:NaNO₂ ratio) to minimize by-products like triazenes.
Basic: How can the structure of this compound be confirmed spectroscopically?
Methodological Answer :
Use a combination of:
Q. Methodological Answer :
- Nitro Group : Electron-withdrawing nature stabilizes the azo bond but increases susceptibility to photoreduction.
- Phenyl Group : Enhances π-conjugation, improving absorbance intensity but reducing solubility in polar solvents.
Experimental Design : - Conduct accelerated UV degradation studies (λ = 365 nm) and monitor decay via HPLC.
- Compare with analogs lacking nitro/phenyl groups (e.g., disodium 4-amino-3-sulfonatophenyl derivatives) .
Critical Insight : Use radical scavengers (e.g., ascorbic acid) to assess oxidative degradation pathways.
Advanced: What analytical challenges arise in quantifying trace impurities in this compound?
Methodological Answer :
Challenges :
- Co-elution of by-products (e.g., unreacted diazonium salts) in HPLC.
- Low sensitivity for nitroso derivatives in UV detection.
Q. Solutions :
- HPLC-MS/MS : Use a C18 column (3.5 µm particle size) with 0.1% formic acid in acetonitrile/water.
- Ion-Pair Chromatography : Add tetrabutylammonium bromide to resolve sulfonate-rich impurities .
Basic: What are the solubility and stability profiles under varying pH conditions?
Q. Methodological Answer :
- Solubility : >100 mg/mL in water due to disulfonate groups. Precipitates in ethanol or acidic media (pH < 3).
- Stability : Degrades in alkaline conditions (pH > 10) via hydrolysis of azo bonds.
Q. Storage Protocol :
Advanced: How can computational methods predict its binding affinity in supramolecular systems?
Q. Methodological Answer :
- Molecular Dynamics (MD) : Simulate interactions with β-cyclodextrin or metal ions (e.g., Cu²⁺).
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze charge distribution on sulfonate groups.
Validation : Compare computed UV spectra (TD-DFT) with experimental data to refine models .
Advanced: How to resolve contradictions in reported spectroscopic data for similar azo dyes?
Methodological Answer :
Case Study : Discrepancies in NMR chemical shifts may arise from:
- Solvent effects (D₂O vs. DMSO-d₆).
- Tautomerism of the azo-hydrazone equilibrium.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
